2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one
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Overview
Description
2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9Cl3O2 It is characterized by the presence of a trichlorophenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one typically involves the reaction of 2,3,5-trichlorophenol with a suitable methylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups, such as chlorine atoms, can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Hexachlorophene: A similar compound with antimicrobial properties.
2,3’,5-Trichlorobiphenyl: Another chlorinated aromatic compound with distinct chemical properties.
2-Hydroxy-2-methylpropiophenone: A structurally related compound with different functional groups .
Uniqueness
2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and trichlorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Properties
Molecular Formula |
C10H9Cl3O2 |
---|---|
Molecular Weight |
267.5 g/mol |
IUPAC Name |
2-methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H9Cl3O2/c1-4(2)9(14)7-8(13)5(11)3-6(12)10(7)15/h3-4,15H,1-2H3 |
InChI Key |
VLNKYDBQRFXWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Origin of Product |
United States |
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